

# Technical Monograph: 1-Chloro-7-fluoro-6-methoxyisoquinoline

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## Compound of Interest

Compound Name: 1-Chloro-7-fluoro-6-methoxyisoquinoline

CAS No.: 630422-99-0

Cat. No.: B1370433

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CAS: 630422-99-0 Formula: C<sub>10</sub>H<sub>7</sub>ClFNO Molecular Weight: 211.62 g/mol [1]

## Executive Summary

**1-Chloro-7-fluoro-6-methoxyisoquinoline** is a high-value heterocyclic pharmacophore used primarily as an electrophilic scaffold in the synthesis of advanced small-molecule therapeutics. It serves as a critical "warhead" intermediate for developing inhibitors targeting Tyrosine Kinases (e.g., EGFR, VEGFR) and Viral Proteases (e.g., HCV NS3/4A).

Its structural uniqueness lies in the C1-Chlorine atom, which is highly activated for nucleophilic aromatic substitution (

), and the C7-Fluoro/C6-Methoxy substitution pattern. This specific motif modulates metabolic stability (blocking C7 oxidation) and electronic properties, making it superior to the standard 6,7-dimethoxyisoquinoline scaffold in specific drug discovery campaigns requiring enhanced lipophilicity or metabolic resistance.

## Chemical Profile & Physical Properties

Property	Specification
IUPAC Name	1-Chloro-7-fluoro-6-methoxyisoquinoline
CAS Number	630422-99-0
Appearance	Off-white to pale yellow solid
Melting Point	110–115 °C (Typical for crystalline isoquinolines of this class)
Solubility	Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water.
Reactivity	Moisture sensitive (C1-Cl hydrolysis); Light sensitive.
Storage	Inert atmosphere (Argon/Nitrogen), 2–8 °C.

## Synthetic Routes & Manufacturing

The synthesis of **1-chloro-7-fluoro-6-methoxyisoquinoline** typically follows a Bischler-Napieralski or Pomeranz-Fritsch cyclization strategy to form the isoquinoline core, followed by chlorination.

### Primary Synthetic Pathway (Industrial Scale)

This route prioritizes yield and purity, utilizing the "isocarbostyryl" (isoquinolin-1-one) intermediate.

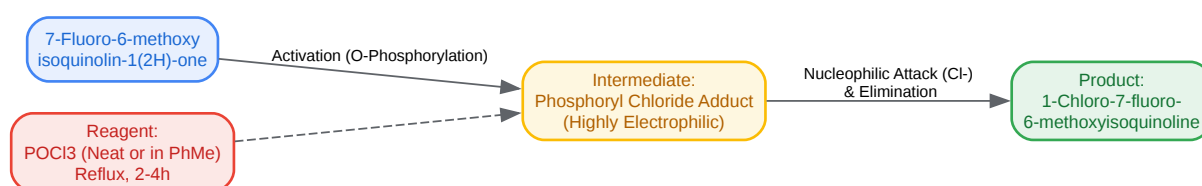
- Precursor Assembly: Condensation of 3-fluoro-4-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal forms the Schiff base.
- Cyclization: Acid-mediated cyclization (e.g.,  
  
or  
  
) yields the 7-fluoro-6-methoxyisoquinoline core.
- Oxidation: Formation of the N-oxide using

-CPBA.

- Chlorination (The Critical Step): Rearrangement and chlorination of the N-oxide (or direct chlorination of the 1-one tautomer) using Phosphorus Oxychloride ( ).

## Synthesis Workflow Diagram

The following diagram illustrates the conversion of the lactam precursor to the final chlorinated product, highlighting the activation mechanism.



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Figure 1: Chlorination mechanism converting the isoquinolinone precursor to the 1-chloro target using phosphoryl chloride.

## Reactivity & Functionalization

The pharmacological value of CAS 630422-99-0 is defined by the differential reactivity of its three substituents.

### The C1-Chlorine "Warhead"

The C1 position is electronically deficient due to the adjacent ring nitrogen (C=N bond). This makes the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution ( ).

- Reaction Partners: Primary/Secondary amines, alkoxides, thiols.
- Mechanism: Addition-Elimination.

- Conditions: Typically requires a base ( , , or DIPEA) in a polar aprotic solvent (DMF, DMSO, NMP) at 80–120 °C.

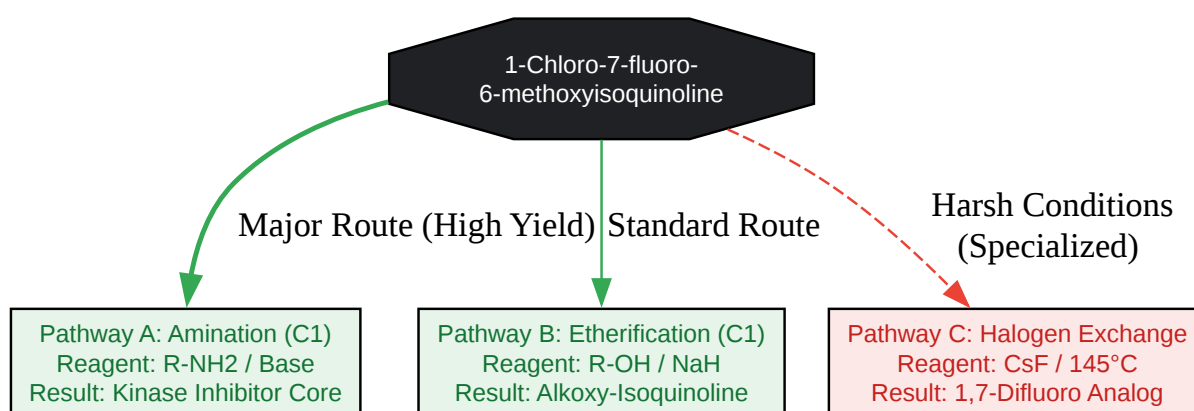
## The C7-Fluorine "Modulator"

Unlike the C1-Cl, the C7-Fluorine is generally stable under standard

conditions used to displace C1-Cl. However, it serves two critical roles:[2]

- Metabolic Blocking: Prevents oxidative metabolism (hydroxylation) at the 7-position, extending the drug's half-life ( ).
- Secondary Electrophile: Under forcing conditions (e.g., with or strong nucleophiles), the fluorine can also be displaced, allowing for the synthesis of bis-substituted derivatives.

## Reactivity Logic Diagram



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Figure 2: Divergent reactivity pathways. Pathway A is the dominant route for generating bioactive kinase inhibitors.

## Applications in Drug Discovery[2][3][4] Kinase Inhibitors (EGFR/VEGFR)

This scaffold mimics the quinazoline core found in drugs like Gefitinib and Erlotinib but offers distinct solubility and metabolic profiles. The 6-methoxy group mimics the electron-donating features required for ATP-binding pocket affinity, while the 7-fluoro group modulates pKa and lipophilicity.

## Hepatitis C Virus (HCV) Inhibitors

Patent literature (e.g., EP 2964664 B1) identifies this specific CAS as an intermediate in the synthesis of macrocyclic inhibitors.

- Protocol Insight: The intermediate is subjected to high-temperature substitution (often with Cesium Fluoride) to modify the core before coupling with the complex P2-P4 peptide backbone of the protease inhibitor.

## Experimental Protocol: Standard Coupling

A self-validating protocol for coupling **1-Chloro-7-fluoro-6-methoxyisoquinoline** with an aniline derivative.

Objective: Synthesize N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyisoquinolin-1-amine.

- Preparation:
  - Charge a reaction vial with **1-Chloro-7-fluoro-6-methoxyisoquinoline** (1.0 eq).
  - Add 3-chloro-4-fluoroaniline (1.1 eq).
  - Add anhydrous isopropanol (iPrOH) (10 volumes).
  - Note: No external base is strictly required if the HCl salt of the product is desired; otherwise, add 2.0 eq of DIPEA.

- Reaction:
  - Heat the mixture to reflux (82 °C) for 4–6 hours.
  - Validation: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material peak (MW 211) should disappear, replaced by the product mass.
- Work-up:
  - Cool to room temperature.[3] The product often precipitates as the hydrochloride salt.
  - Filter the solid.[4]
  - Wash with cold iPrOH followed by diethyl ether.
  - Dry under vacuum at 45 °C.

## Safety & Handling

- Corrosivity: The compound is an aryl chloride and can hydrolyze to release HCl upon contact with moisture. It is irritating to eyes, skin, and the respiratory system.
- P-Glycoprotein Interaction: Isoquinoline derivatives are often P-gp substrates or inhibitors; handle as a potential bioactive agent.
- Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Halogens and Nitrogen).

## References

- European Patent Office. (2016). Hepatitis C Virus Inhibitors. Patent No. EP 2964664 B1.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11660602: **1-Chloro-7-fluoro-6-methoxyisoquinoline**.
- Li, J. J. (2014).[5] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Reference for Bischler-Napieralski/Pomeranz-Fritsch mechanisms).

- Biosynth. (2025). Product Monograph: **1-Chloro-7-fluoro-6-methoxyisoquinoline**.

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## Sources

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- 2. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [[patents.google.com](http://patents.google.com)]
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